Methyl 1-(aminomethyl)cyclopentanecarboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 1-(aminomethyl)cyclopentane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-7(10)8(6-9)4-2-3-5-8/h2-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHFBRUKGNNLRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCC1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance in Modern Organic Synthesis
Methyl 1-(aminomethyl)cyclopentanecarboxylate serves as a versatile building block in modern organic synthesis. Its bifunctional nature, possessing both a primary amine and a methyl ester, allows for a wide range of chemical transformations. The cyclopentane (B165970) scaffold introduces conformational rigidity, a desirable trait in the design of molecules with specific three-dimensional orientations.
One of the key areas where this compound shows significant promise is in the synthesis of complex molecular architectures. The amino group can be readily acylated, alkylated, or used in the formation of amides and other nitrogen-containing functionalities. Simultaneously, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then participate in esterification, amidation, or other coupling reactions. This orthogonality of reactive sites makes it a valuable synthon for the construction of diverse molecular libraries.
Furthermore, the stereochemistry of this compound can be controlled during its synthesis, leading to enantiomerically pure forms. This is of paramount importance in the synthesis of chiral drugs and other bioactive molecules where specific stereoisomers exhibit desired biological activity.
Contextualization Within Alicyclic γ Amino Acid Derivatives Research
Alicyclic γ-amino acids are a class of compounds that have been extensively studied for their unique conformational properties and their ability to induce specific secondary structures in peptides. nih.gov The incorporation of a cyclic element into the amino acid backbone restricts the rotational freedom, leading to more predictable folding patterns. nih.gov
Within this context, Methyl 1-(aminomethyl)cyclopentanecarboxylate is a key representative of cyclopentane-based γ-amino acids. Research into analogous compounds, such as (1R,2R)-2-aminomethyl-1-cyclopentane carboxylic acid (AMCP), has demonstrated their potential in the design of foldamers—synthetic oligomers that mimic the secondary structures of proteins. nih.gov These studies have shown that the cyclopentane (B165970) ring can influence the helical propensity of peptides, although the conformational preferences can be complex and solvent-dependent. nih.gov
The research on these derivatives is also driven by their potential as mimetics of naturally occurring amino acids and their role in creating peptidomimetics with enhanced stability and biological activity. The rigid cyclopentane framework can help in pre-organizing the peptide backbone, which can be advantageous for binding to biological targets.
Overview of Current Research Trajectories
Established Synthetic Routes and Protocols
The preparation of this compound is typically achieved through a multi-step sequence, primarily involving the synthesis of the precursor amino acid, 1-(aminomethyl)cyclopentanecarboxylic acid, followed by esterification.
Esterification Pathways for this compound Synthesis
The final step in the synthesis of the title compound is the esterification of 1-(aminomethyl)cyclopentanecarboxylic acid. The Fischer esterification is a widely employed and classical method for this transformation. This acid-catalyzed reaction involves heating the amino acid in methanol (B129727) in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid.
The mechanism of the Fischer esterification proceeds through several equilibrium steps. Initially, the carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to afford the final methyl ester product. To drive the equilibrium towards the product, a large excess of methanol is typically used as the solvent.
Alternative esterification methods that can be adapted for amino acids include the use of reagents like thionyl chloride in methanol or trimethylchlorosilane in methanol. The latter has been shown to be an efficient system for preparing amino acid methyl esters at room temperature.
| Method | Reagents | General Conditions | Key Features |
|---|---|---|---|
| Fischer Esterification | Methanol, Acid Catalyst (e.g., HCl, H₂SO₄) | Heating in excess methanol | Equilibrium reaction, requires excess alcohol. |
| Thionyl Chloride Method | Thionyl Chloride, Methanol | Reaction with SOCl₂ followed by addition of methanol | Forms an acid chloride intermediate. |
| Trimethylchlorosilane Method | Trimethylchlorosilane, Methanol | Room temperature | Efficient for a variety of amino acids. |
Amination Reactions in Cyclopentane Systems
The introduction of the aminomethyl group onto the cyclopentane ring is a crucial aspect of the synthesis. A common strategy involves the use of cyclopentanone (B42830) as a starting material. One established route is the Strecker amino acid synthesis, or a variation thereof. For instance, reacting cyclopentanone with sodium cyanide and ammonium (B1175870) chloride can yield 1-aminocyclopentanenitrile. Subsequent hydrolysis of the nitrile group would lead to 1-aminocyclopentanecarboxylic acid, which would then require a homologation step to introduce the methylene (B1212753) group between the amino and carboxyl functions, a process that can be complex.
A more direct approach to the 1-(aminomethyl)cyclopentane structure involves reductive amination. While direct reductive amination of a ketone with an aminoacetonitrile (B1212223) followed by hydrolysis is conceivable, a more common strategy involves the functionalization of a pre-existing carboxylic acid or ester. For example, if methyl 1-formylcyclopentanecarboxylate were available, it could undergo reductive amination with ammonia (B1221849) or a protected amine source to furnish the target compound.
Preparation of Precursor Cyclopentane Carboxylic Acids
The synthesis of the core cyclopentanecarboxylic acid scaffold is a well-documented process. One common laboratory method is the Favorskii rearrangement of 2-chlorocyclohexanone (B41772) with a base like sodium methoxide (B1231860) to produce methyl cyclopentanecarboxylate (B8599756). This ester can then be hydrolyzed to cyclopentanecarboxylic acid.
Another route to cyclopentanecarboxylic acid is the palladium-catalyzed hydrocarboxylation of cyclopentene (B43876). These precursor acids or their esters would then require further functionalization at the 1-position to introduce the aminomethyl group. A plausible, though not explicitly detailed in the search results for this specific molecule, synthetic sequence could involve the conversion of methyl cyclopentanecarboxylate to methyl 1-(hydroxymethyl)cyclopentanecarboxylate, followed by conversion of the hydroxyl group to an amino group, for instance, via a mesylate or tosylate intermediate and subsequent displacement with an amine equivalent.
A documented synthesis of the direct precursor, 1-(aminomethyl)cyclopentanecarboxylic acid, starts from cyclopentanone. The reaction with sodium cyanide and ammonium chloride in aqueous ammonia can produce 1-aminocyclopentanenitrile, which can then be subjected to further chemical transformations to yield the desired amino acid.
| Starting Material | Key Reaction | Product | Reference |
|---|---|---|---|
| 2-Chlorocyclohexanone | Favorskii Rearrangement | Methyl cyclopentanecarboxylate | |
| Cyclopentene | Palladium-catalyzed Hydrocarboxylation | Cyclopentanecarboxylic acid | |
| Cyclopentanone | Strecker Synthesis (modified) | 1-Aminocyclopentanenitrile |
Advanced Synthetic Strategies
More sophisticated synthetic approaches aim to control stereochemistry and utilize the target molecule as a versatile building block for more complex structures.
Stereoselective Synthesis and Chiral Induction Pathways
The development of stereoselective syntheses for substituted cyclopentanes is an active area of research, driven by the prevalence of this motif in bioactive natural products. While specific stereoselective routes to this compound were not detailed in the provided search results, general principles of asymmetric synthesis on cyclopentane scaffolds can be applied.
For instance, chiral catalysts can be employed in key bond-forming reactions to induce enantioselectivity. An asymmetric Michael addition to a cyclopentene derivative could establish a chiral center that directs the stereochemistry of subsequent functional group manipulations. Another approach involves the use of chiral auxiliaries attached to the cyclopentane ring, which can direct the approach of reagents to one face of the molecule.
Ring-closing metathesis (RCM) of a suitably substituted acyclic diene precursor containing a chiral element is another powerful strategy for the enantioselective synthesis of cyclopentene derivatives, which can then be further elaborated. Furthermore, stereospecific ring contraction methodologies, for example from chiral pyrrolidine (B122466) derivatives, could potentially be adapted to produce enantiomerically enriched cyclobutanes, and by extension, cyclopentane derivatives through subsequent ring expansion.
This compound as a Key Building Block in Complex Organic Molecule Synthesis
The primary utility of this compound as a building block stems from its nature as a conformationally restricted GABA analogue. This structural feature is highly desirable in medicinal chemistry for the design of potent and selective ligands for GABA receptors, which are implicated in various neurological disorders.
By incorporating the rigid cyclopentane core, the rotational freedom of the GABA backbone is limited, which can lead to a higher affinity and selectivity for specific receptor subtypes. This compound can be used in the synthesis of peptidomimetics, where the constrained amino acid analogue replaces a natural amino acid in a peptide sequence to induce a specific conformation.
Furthermore, the amino and ester functionalities of this compound serve as handles for further chemical modifications. The amino group can be acylated or used in reductive amination reactions to append other molecular fragments, while the ester can be hydrolyzed to the carboxylic acid for amide bond formation or reduced to the corresponding alcohol for further derivatization. These transformations allow for the incorporation of this constrained scaffold into a diverse range of larger, more complex molecules with potential therapeutic applications.
Orthogonal Protecting Group Strategies in Synthesis
In the synthesis of complex molecules derived from this compound, the presence of two reactive functional groups—a nucleophilic primary amine and an electrophilic ester—necessitates a carefully planned protecting group strategy. Orthogonal protection is a critical approach, allowing for the selective deprotection of one functional group in the presence of another by using protecting groups that are removed under different, non-interfering conditions. jocpr.comresearchgate.net This strategy enables sequential modification of the amine and the ester functionalities without unintended side reactions.
The choice of protecting groups is dictated by their stability to various reaction conditions and the mildness of their cleavage. jocpr.com For the primary amino group, the most common protecting groups are the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethoxycarbonyl (Fmoc) group. The Boc group is stable to a wide range of non-acidic conditions and is typically removed with strong acids like trifluoroacetic acid (TFA). The Fmoc group, conversely, is stable to acidic conditions but is readily cleaved by bases, most commonly a solution of piperidine (B6355638) in an organic solvent. researchgate.netsigmaaldrich.com
For the methyl ester, protection is often achieved by transesterification to an ester that is cleaved under conditions orthogonal to the chosen amine-protecting group. For instance, a benzyl (B1604629) ester can be used, which is stable to both the acidic cleavage of Boc and the basic cleavage of Fmoc, but can be selectively removed by catalytic hydrogenation. ub.edu Alternatively, a tert-butyl ester offers orthogonality as it is cleaved under acidic conditions (often harsher than those for Boc removal) but is stable to the conditions used for Fmoc and benzyl group removal. researchgate.net
This orthogonal approach allows for a modular synthesis. For example, with an N-Boc, O-benzyl protected intermediate, the Boc group can be removed with acid to allow for modification of the amine (e.g., acylation), followed by the removal of the benzyl group via hydrogenation to liberate the carboxylic acid for further reaction (e.g., amide coupling).
| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |
|---|---|---|---|---|
| Amino Group | tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) | Fmoc, Benzyl |
| Amino Group | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Boc, Benzyl, t-Butyl |
| Carboxylic Acid (as Ester) | Benzyl Ester | Bn | Hydrogenolysis (e.g., H₂, Pd/C) | Boc, Fmoc |
| Carboxylic Acid (as Ester) | tert-Butyl Ester | tBu | Strong Acid (e.g., TFA) | Fmoc, Benzyl |
Reaction Mechanisms and Reactivity Studies
Nucleophilic Substitution Reactions Involving the Amino and Ester Groups
The reactivity of this compound is dominated by the nucleophilic character of its primary amino group and the electrophilic nature of the ester's carbonyl carbon.
The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile. It can readily participate in nucleophilic substitution reactions, particularly SN2 reactions, with suitable electrophiles such as alkyl halides. organic-chemistry.orgyoutube.com In this one-step concerted mechanism, the amine attacks the electrophilic carbon, displacing the leaving group in a backside attack. youtube.com This results in the formation of a secondary amine and is a common strategy for N-alkylation. The reaction rate is sensitive to steric hindrance at the electrophilic center. youtube.com
Conversely, the methyl ester functionality undergoes nucleophilic acyl substitution. The carbonyl carbon is electrophilic and is susceptible to attack by nucleophiles. This is distinct from SN1 and SN2 reactions, which occur at sp3-hybridized carbons. organic-chemistry.orgucsb.edu The reaction proceeds through a tetrahedral intermediate. For example, reaction with an amine (aminolysis) can convert the methyl ester into an amide. This transformation is often slow and may require heating or catalysis.
Hydrolysis of the Methyl Ester Functionality
The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, 1-(aminomethyl)cyclopentanecarboxylic acid, under either acidic or basic conditions.
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. The reaction proceeds through a tetrahedral intermediate, leading to the formation of a carboxylate salt and methanol. A subsequent acidic workup is required to protonate the carboxylate and the amino group to yield the final amino acid product.
Acid-Catalyzed Hydrolysis: This is a reversible process that begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, methanol is eliminated, and the carboxylic acid is formed. To drive the equilibrium towards the products, an excess of water is typically used.
| Condition | Mechanism | Key Steps | Final Product (after workup) |
|---|---|---|---|
| Basic (e.g., NaOH, H₂O) | Saponification | Nucleophilic attack by OH⁻, formation of carboxylate salt | 1-(aminomethyl)cyclopentanecarboxylic acid |
| Acidic (e.g., H₃O⁺, heat) | Acid-Catalyzed Ester Hydrolysis | Protonation of C=O, nucleophilic attack by H₂O | 1-(aminomethyl)cyclopentanecarboxylic acid |
Reduction Reactions of this compound Derivatives
The methyl ester group can be reduced to a primary alcohol, yielding [1-(aminomethyl)cyclopentyl]methanol. This transformation requires a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄). However, LiAlH₄ also reacts with the acidic proton of the primary amine. To prevent unwanted side reactions and consumption of the reagent, the amino group must first be protected, for example, by converting it into an amide or a carbamate (B1207046) (e.g., N-Boc).
Once the amine is protected, the ester can be cleanly reduced. The mechanism involves the delivery of hydride ions from the AlH₄⁻ complex to the carbonyl carbon. Two equivalents of hydride are consumed; the first forms an aldehyde intermediate which is immediately reduced further to the alcohol. A final aqueous workup is necessary to protonate the resulting alkoxide and hydrolyze the aluminum salts. Subsequent deprotection of the amino group yields the desired amino alcohol.
Conjugate Additions Facilitated by the Cyclopentane Moiety
The saturated cyclopentane ring of this compound does not possess the π-system required for it to directly participate in or facilitate conjugate (Michael) additions. Conjugate additions are characteristic of α,β-unsaturated carbonyl compounds.
However, the cyclopentane moiety can exert a significant steric influence on reactions occurring on functional groups attached to it. If a derivative of the molecule were synthesized to contain an α,β-unsaturated system (for example, by Knoevenagel condensation with an aldehyde at the α-position to the ester, after appropriate protection), the cyclopentane ring at the quaternary center would play a role in the stereochemical outcome of a subsequent conjugate addition. The bulky, 1,1-disubstituted cyclopentyl group would sterically hinder one face of the molecule, directing the incoming nucleophile to the opposite, less hindered face. This steric directing effect is a common strategy in asymmetric synthesis to control the formation of new stereocenters.
Intramolecular Cyclization Reactions for Derivatization
The bifunctional nature of this compound makes its derivatives excellent precursors for intramolecular cyclization reactions, leading to the formation of diverse heterocyclic structures, such as spirocyclic and bicyclic systems.
A common strategy involves first derivatizing the amino group. For instance, acylation of the amine with a molecule containing a second electrophilic site, such as 4-bromobutyryl chloride, would produce an N-acylated intermediate. Subsequent treatment with a non-nucleophilic base could then induce an intramolecular SN2 reaction, where the enolate of the ester attacks the carbon bearing the bromine, forming a new carbon-carbon bond and a bicyclic lactam.
Alternatively, radical cyclizations can be employed. nih.gov Derivatization of the amine with a group containing a radical precursor and a tethered alkene could, upon initiation, lead to an intramolecular radical addition to form a new ring system. nih.gov Similarly, 1,3-dipolar cycloaddition reactions can be designed. If the amine is converted into a nitrile imine precursor, it could react in an intramolecular fashion with an alkene tethered to the ester portion of the molecule, yielding complex spiropyrazoline structures. nih.gov These cyclization strategies are powerful tools for converting a relatively simple starting material into architecturally complex molecules.
| Cyclization Type | Required Derivatization | Resulting Structure Type |
|---|---|---|
| Intramolecular Alkylation | Acylation of amine with a haloacyl halide (e.g., Br(CH₂)₃COCl) | Bicyclic Lactam |
| Radical Cyclization | Attachment of a radical precursor and an alkene via the amine or ester | Bicyclic or Spirocyclic System |
| Intramolecular [3+2] Cycloaddition | Conversion of amine to a dipole (e.g., nitrile imine) with a tethered dipolarophile (e.g., alkene) | Spiro-heterocycle (e.g., Spiropyrazoline) |
Influence of Steric and Electronic Effects on Chemical Reactivity
The chemical reactivity of this compound is fundamentally governed by the interplay of steric and electronic effects originating from its unique molecular architecture. The structure features a quaternary carbon at the 1-position of a cyclopentane ring, to which both an aminomethyl group and a methyl carboxylate group are attached. This arrangement creates distinct steric and electronic environments that influence the accessibility and reactivity of the primary amine and the ester functional groups.
Steric Effects
Steric hindrance, the slowing of chemical reactions due to the spatial bulk of substituent groups, plays a critical role in the reactivity of this compound. youtube.com The central quaternary carbon, bonded to the cyclopentyl ring, the aminomethyl group, and the carboxylate group, creates a congested environment.
Reactivity of the Amino Group: The primary amino group (-NH₂) is attached to a methylene bridge, which provides some flexibility. However, its proximity to the bulky cyclopentyl ring and the ester group can impede the approach of large or sterically demanding electrophiles. This hindrance can affect the rate of reactions such as N-alkylation or N-acylation, particularly with bulky reagents. The "crowding" effect of the cyclopentyl ring can be significant compared to a linear alkyl chain. youtube.com
Reactivity of the Ester Group: The carbonyl carbon of the methyl ester is a key electrophilic site. Nucleophilic attack on this carbon is subject to steric hindrance from the adjacent quaternary carbon and the aminomethyl group. Quantitative studies on similar ester-containing compounds have shown that steric hindrance around the carbonyl group is a crucial parameter in determining reaction rates, such as in enzymatic hydrolysis. nih.gov The cyclopentyl ring shields one face of the carbonyl group, potentially influencing the trajectory of incoming nucleophiles. This can lead to lower reaction rates for processes like saponification or transesterification compared to less substituted esters. nih.gov
The table below summarizes the anticipated impact of steric hindrance on the primary reactive sites of the molecule.
| Reactive Site | Influencing Structural Feature | Anticipated Effect on Reactivity | Type of Reaction Affected |
| Amino Group (-NH₂) of the aminomethyl moiety | Proximity to the quaternary carbon and cyclopentyl ring | Decreased reaction rates with bulky electrophiles | N-alkylation, N-acylation |
| Carbonyl Carbon (-COO-) of the ester moiety | Shielding by the adjacent quaternary carbon and cyclopentyl ring | Reduced accessibility for nucleophiles, leading to slower reaction rates | Saponification, transesterification, amidation |
Electronic Effects
Electronic effects involve the influence of substituent groups on the electron density distribution within the molecule, which can be categorized into inductive and resonance effects. fiveable.me These effects significantly modulate the nucleophilicity of the amine and the electrophilicity of the ester.
Inductive Effects:
The aminomethyl group (-CH₂NH₂) is generally considered to have an electron-donating inductive effect (+I). This effect increases the electron density on the nitrogen atom, thereby enhancing its nucleophilicity and basicity, making it more reactive towards electrophiles. fiveable.me
The methyl carboxylate group (-COOCH₃) exerts a strong electron-withdrawing inductive effect (-I). This effect polarizes the C=O bond, increasing the partial positive charge on the carbonyl carbon and making it more susceptible to nucleophilic attack. The electron-withdrawing nature of this group also decreases the basicity of the nearby amino group. stackexchange.com
Field Effects: Beyond through-bond inductive effects, the close spatial proximity of the electron-donating amino group and the electron-withdrawing ester group can lead to through-space electrostatic interactions. These interactions can influence the conformation of the molecule and the reactivity of both functional groups. For instance, intramolecular hydrogen bonding between the amine and the carbonyl oxygen could potentially decrease the reactivity of both groups by reducing their availability for intermolecular reactions.
The electronic properties of the key functional groups are detailed in the table below.
| Functional Group | Type of Electronic Effect | Influence on Electron Density | Impact on Reactivity |
| **Aminomethyl Group (-CH₂NH₂) ** | Electron-donating (+I) | Increases electron density on the nitrogen atom | Enhances nucleophilicity and basicity of the amine |
| Methyl Carboxylate Group (-COOCH₃) | Electron-withdrawing (-I) | Decreases electron density on the carbonyl carbon, making it more electrophilic | Increases susceptibility of the carbonyl carbon to nucleophilic attack; decreases basicity of the amino group |
The interplay between these steric and electronic factors can sometimes lead to complex outcomes. For example, while the electronic effect of the ester group enhances the electrophilicity of its carbonyl carbon, the steric hindrance from the cyclopentyl ring simultaneously impedes the approach of a nucleophile. The dominant effect can depend on the specific reaction conditions and the nature of the reacting species. researchgate.net In reactions involving the amino group, its enhanced nucleophilicity due to electronic effects may be counteracted by steric hindrance when reacting with bulky substrates. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through various one- and two-dimensional experiments, it is possible to map out the connectivity of atoms and deduce the stereochemical relationships within the molecule.
One-Dimensional NMR Techniques (¹H, ¹³C, ¹⁵N) for this compound
One-dimensional NMR provides fundamental information about the different types of protons, carbons, and nitrogen atoms present in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the various protons in the structure. The methyl ester protons (-OCH₃) would appear as a sharp singlet, typically in the range of 3.6-3.8 ppm. The protons of the aminomethyl group (-CH₂NH₂) would likely appear as a singlet or a multiplet, depending on the solvent and pH, in the region of 2.5-3.0 ppm. The eight protons on the cyclopentane ring would give rise to complex multiplets in the aliphatic region, generally between 1.5 and 2.5 ppm, due to spin-spin coupling between adjacent non-equivalent protons. The protons of the primary amine (-NH₂) are often broad and their chemical shift is highly dependent on solvent and concentration, but they are typically observed between 1.0 and 5.0 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the ester group is expected to have a chemical shift in the downfield region, around 175-177 ppm. The quaternary carbon of the cyclopentane ring, bonded to both the aminomethyl and the carboxylate groups, would appear in the range of 45-55 ppm. The carbon of the methyl ester (-OCH₃) will produce a signal around 51-53 ppm. The carbon of the aminomethyl group (-CH₂) is anticipated to resonate between 40 and 50 ppm. The remaining four methylene carbons of the cyclopentane ring would show signals in the upfield region, typically between 20 and 40 ppm.
¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less sensitive than ¹H NMR, can provide valuable information about the electronic environment of the nitrogen atom. For this compound, a single signal corresponding to the primary amine nitrogen is expected. The chemical shift of this nitrogen would be influenced by solvent and pH but is generally expected in the range of -340 to -360 ppm relative to nitromethane.
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| H-a | 3.6 - 3.8 | s | 3H | -OCH₃ |
| H-b | 2.5 - 3.0 | s | 2H | -CH₂NH₂ |
| H-c | 1.5 - 2.5 | m | 8H | Cyclopentane-H |
| H-d | 1.0 - 5.0 | br s | 2H | -NH₂ |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| C-1 | 175 - 177 | C=O |
| C-2 | 45 - 55 | C(CH₂NH₂)(COOCH₃) |
| C-3 | 51 - 53 | -OCH₃ |
| C-4 | 40 - 50 | -CH₂NH₂ |
| C-5 | 20 - 40 | Cyclopentane-CH₂ |
| ¹⁵N NMR | Predicted Chemical Shift (ppm) | Assignment |
| N-1 | -340 to -360 | -NH₂ |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Relationships
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from the one-dimensional spectra and for determining the connectivity and spatial proximity of atoms.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, correlations would be observed between the different protons of the cyclopentane ring, helping to trace the connectivity within the carbocyclic system.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals based on the assignments of their attached protons. For example, the signal for the -CH₂NH₂ protons would correlate with the signal for the -CH₂NH₂ carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. Key HMBC correlations would be expected between the methyl ester protons (-OCH₃) and the carbonyl carbon (C=O), and between the aminomethyl protons (-CH₂NH₂) and the quaternary carbon of the cyclopentane ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about protons that are close in space, even if they are not directly bonded. This is valuable for determining the stereochemistry and preferred conformation of the molecule. For instance, NOE correlations could be observed between the aminomethyl group and certain protons on the cyclopentane ring, which would help to define their relative spatial orientation.
Variable-Temperature NMR Studies for Conformational Dynamics and Signal Resolution
Variable-temperature (VT) NMR studies can provide insights into the dynamic processes occurring in the molecule, such as ring puckering of the cyclopentane moiety or rotation around single bonds. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes. At lower temperatures, dynamic processes may be slowed down, leading to the resolution of signals from different conformers. Conversely, at higher temperatures, exchange processes may be accelerated, resulting in averaged and sharper signals. Such studies are instrumental in understanding the conformational flexibility and energetic barriers between different conformations of this compound.
Mass Spectrometry (MS) Applications
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination
High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental composition of the molecule. For this compound (C₈H₁₅NO₂), the calculated monoisotopic mass is 157.1103 g/mol . uni.lunih.gov An experimental HRMS measurement would be expected to yield a value very close to this, confirming the elemental formula and ruling out other possibilities with the same nominal mass.
| Ion | Formula | Calculated m/z | Predicted m/z |
| [M+H]⁺ | C₈H₁₆NO₂⁺ | 158.1176 | 158.11756 |
| [M+Na]⁺ | C₈H₁₅NNaO₂⁺ | 180.0995 | 180.09950 |
Ionization Techniques (e.g., Electrospray Ionization MS) for Molecular Weight Confirmation
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like amino acid esters. In ESI-MS, the sample is dissolved in a suitable solvent and sprayed through a charged capillary, generating protonated molecules [M+H]⁺ or other adducts such as [M+Na]⁺. For this compound, ESI-MS in positive ion mode would be expected to show a prominent peak at an m/z corresponding to the protonated molecule (158.1). uni.lu The observation of this molecular ion peak provides direct confirmation of the molecular weight of the compound. Due to the soft nature of the ESI technique, fragmentation is typically minimal, which simplifies the interpretation of the mass spectrum.
LC-MS and LC-MS-MS for Purity Assessment and Identification of Reaction Byproducts
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem configuration (LC-MS-MS) are indispensable tools for the analysis of this compound. These techniques provide crucial information regarding the compound's molecular weight, purity, and the identity of process-related impurities.
In a typical LC-MS analysis, a reversed-phase C18 column can be employed with a mobile phase gradient of water and acetonitrile, often with a small percentage of formic acid to facilitate protonation. Under these conditions, this compound, with a molecular weight of 157.21 g/mol , is expected to ionize efficiently in positive ion mode, primarily forming the protonated molecule [M+H]⁺ at an m/z of 158.2.
The purity of a sample can be assessed by integrating the peak area of the parent compound in the total ion chromatogram (TIC) and comparing it to the areas of any other detected peaks. Byproducts from the synthesis, such as the Gabriel synthesis, could include starting materials like potassium phthalimide (B116566) or intermediates. wikipedia.orgmasterorganicchemistry.com Other potential impurities could arise from side reactions, such as the formation of the corresponding carboxylic acid via hydrolysis of the methyl ester, or dimers formed through intermolecular reactions.
Tandem mass spectrometry (LC-MS-MS) provides deeper structural insights through controlled fragmentation of the parent ion. Collision-induced dissociation (CID) of the [M+H]⁺ ion of this compound would be expected to yield a characteristic fragmentation pattern. Common fragmentation pathways for amino acid esters include the neutral loss of methanol (CH₃OH), the loss of the entire methoxycarbonyl group (-COOCH₃), and cleavage of the C-C bond between the cyclopentane ring and the aminomethyl group. gre.ac.uklibretexts.org
Table 1: Representative LC-MS-MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Putative Fragment Structure |
| 158.2 | 126.1 | CH₃OH | Cyclopentane ring with a protonated aminomethyl isocyanate group |
| 158.2 | 99.1 | COOCH₃ | Protonated 1-(aminomethyl)cyclopentane |
| 158.2 | 82.1 | C₂H₅NO₂ | Cyclopentyl cation |
| 158.2 | 56.1 | C₅H₉O₂ | Aminomethyl methylene iminium ion |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
The identification of reaction byproducts is crucial for process optimization and quality control. For instance, if a reductive amination pathway is used for synthesis, potential byproducts could include the corresponding aldehyde or imine intermediates. LC-MS-MS can be used to identify these byproducts by targeting their expected molecular weights and fragmentation patterns.
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its amine, ester, and cyclopentane moieties.
The presence of the primary amine is typically indicated by N-H stretching vibrations in the region of 3300-3500 cm⁻¹. instanano.com The ester functional group will show a strong, sharp C=O stretching absorption band, usually between 1735 and 1750 cm⁻¹. nist.gov The C-O stretching vibrations of the ester will also be present, typically in the 1000-1300 cm⁻¹ range. The cyclopentane ring will contribute to C-H stretching vibrations just below 3000 cm⁻¹ and various bending and rocking vibrations in the fingerprint region (below 1500 cm⁻¹). docbrown.info
Table 2: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 3300-3500 | N-H stretch | Primary Amine | Medium |
| 2850-2960 | C-H stretch | Cyclopentane | Medium to Strong |
| 1735-1750 | C=O stretch | Ester | Strong |
| 1450-1470 | C-H bend | Cyclopentane | Medium |
| 1000-1300 | C-O stretch | Ester | Strong |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
By comparing the experimental IR spectrum with established correlation charts and spectra of similar compounds, such as methyl cyclopentanecarboxylate, the presence of the key functional groups in this compound can be confirmed. nist.govnist.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, insights can be drawn from the crystal structures of related compounds, such as substituted cyclopentanes and other amino acid esters. nih.govnih.gov
It is anticipated that in the solid state, the cyclopentane ring would adopt a non-planar conformation, likely an envelope or half-chair form, to minimize steric strain. The aminomethyl and methyl carboxylate substituents would likely occupy positions that minimize steric hindrance.
Intermolecular hydrogen bonding is expected to play a significant role in the crystal packing. The primary amine group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester can act as a hydrogen bond acceptor. These interactions could lead to the formation of extended networks in the crystal lattice.
Table 3: Predicted Crystallographic Parameters for a Hypothetical Crystal of this compound
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| Unit Cell Dimensions | a ≈ 8-12 Å, b ≈ 5-9 Å, c ≈ 10-15 Å |
| Key Intermolecular Interactions | N-H···O=C hydrogen bonds |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
A successful crystallographic analysis would provide precise atomic coordinates, allowing for a detailed understanding of the molecule's solid-state conformation and packing arrangement.
Integrated Spectroscopic Approaches for Resolving Structural Ambiguities
While each spectroscopic technique provides valuable information, an integrated approach is often necessary to resolve any structural ambiguities. For example, while IR spectroscopy can confirm the presence of an ester and an amine, it cannot definitively establish their positions on the cyclopentane ring.
The combination of LC-MS-MS and Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful. MS-MS provides fragmentation data that can help to piece together the molecular structure, while NMR provides detailed information about the connectivity of atoms and their spatial relationships. For instance, ¹H NMR would show characteristic signals for the methyl ester protons, the methylene protons of the aminomethyl group, and the protons of the cyclopentane ring. ¹³C NMR would confirm the number of unique carbon environments. Two-dimensional NMR techniques, such as COSY and HSQC, would establish the connectivity between protons and carbons, confirming the 1,1-disubstitution pattern on the cyclopentane ring.
In cases where positional isomers are possible byproducts of a synthesis, the combination of chromatographic separation with detailed spectroscopic analysis is essential for their unambiguous identification. nih.govchromatographyonline.com For example, a constitutional isomer such as methyl 2-(aminomethyl)cyclopentanecarboxylate would exhibit a different fragmentation pattern in its mass spectrum and distinct chemical shifts and coupling patterns in its NMR spectra compared to the 1-substituted isomer.
By integrating data from LC-MS, IR, and potentially X-ray crystallography and NMR, a comprehensive and unambiguous structural assignment of this compound can be achieved.
Computational Chemistry and Molecular Modeling
Quantum Chemical Studies
Quantum chemical studies, which are based on the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule. These methods provide detailed information about electron distribution, molecular orbital energies, and other electronic characteristics.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules. For Methyl 1-(aminomethyl)cyclopentanecarboxylate, DFT calculations would be employed to determine key properties that govern its reactivity. By solving the Kohn-Sham equations for the molecule, one can obtain the electron density, from which various electronic properties can be derived.
These calculations would typically involve selecting a suitable functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVTZ) to achieve a balance between accuracy and computational cost. The output of these calculations provides insights into the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for predicting where the molecule is likely to act as a nucleophile (electron donor) or an electrophile (electron acceptor). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.
Table 1: Hypothetical DFT-Calculated Properties for Reactivity Prediction
| Parameter | Description | Predicted Significance for Reactivity |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's ability to donate electrons. A higher energy suggests greater nucleophilicity. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's ability to accept electrons. A lower energy suggests greater electrophilicity. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. |
| Ionization Potential | The minimum energy required to remove an electron. | Relates to the molecule's tendency to undergo oxidation. |
The three-dimensional structure of this compound is not rigid; it can adopt various conformations due to the rotation around its single bonds and the flexibility of the cyclopentane (B165970) ring. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers between them.
This process would involve a systematic search of the molecule's potential energy surface. Computational methods, such as molecular mechanics or DFT, can be used to calculate the energy of different conformations. By rotating the key dihedral angles—such as those in the aminomethyl and carboxylate side chains—and allowing the rest of the molecule to relax to its lowest energy state, a detailed energy landscape can be constructed. The results would reveal the global minimum energy conformation (the most stable structure) and other low-energy local minima, which may also be present in a population of the molecules at room temperature.
The distribution of electrons within this compound is not uniform, leading to regions of partial positive and negative charge. This charge distribution is critical for understanding its intermolecular interactions and identifying potential sites for chemical reactions.
Computational methods can be used to model this charge distribution through various population analysis schemes, such as Mulliken population analysis, Natural Bond Orbital (NBO) analysis, or by calculating the Molecular Electrostatic Potential (MEP). The MEP, for instance, is mapped onto the electron density surface of the molecule, providing a visual guide to its reactive sites. Regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as the nitrogen of the amino group and the oxygen atoms of the ester group. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and prone to nucleophilic attack.
Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Behavior
While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation of this compound would involve solving Newton's equations of motion for the atoms in the molecule, allowing for the observation of its conformational changes and interactions with its environment.
These simulations can reveal how the molecule explores its conformational space, providing a more realistic picture of its flexibility than static conformational analysis. By running simulations at different temperatures, one can study how thermal energy affects its dynamic behavior. MD simulations are particularly useful for understanding how the molecule behaves in solution, which is crucial for predicting its properties in a real-world chemical or biological system.
Prediction of Structure-Reactivity Relationships through Computational Methods
Computational methods can be used to establish relationships between the structure of a molecule and its reactivity. For a series of related compounds, Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models can be developed. These models correlate calculated molecular descriptors (such as electronic properties, steric parameters, and topological indices) with experimentally observed activities or properties.
For this compound and its derivatives, computational methods could be used to calculate a range of descriptors. These descriptors could then be used to build a predictive model for a specific type of reactivity, even before the compounds are synthesized. This approach is highly valuable in fields like drug discovery and materials science for designing molecules with desired properties.
Investigation of Solvent Effects on Reaction Outcomes and Molecular Stability
The solvent in which a reaction is carried out can have a profound impact on its outcome and the stability of the molecules involved. Computational chemistry provides methods to model these solvent effects. There are two main approaches: implicit and explicit solvent models.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide good estimates of how a solvent influences the electronic structure and stability of this compound.
Explicit solvent models involve simulating the individual solvent molecules surrounding the solute. This method is more computationally intensive but provides a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding between the amino or ester groups of the molecule and solvent molecules like water or methanol (B129727). These simulations can be crucial for accurately predicting reaction barriers and conformational preferences in solution.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Water |
Development and Application of Advanced Computational Protocols for Complex Chemical Systems
The study of "this compound" and its interactions within complex biological systems necessitates the use of sophisticated computational protocols. Due to its structural flexibility, arising from the cyclopentane ring and the rotatable aminomethyl and carboxylate groups, predicting its bioactive conformation and binding affinity to potential targets is a significant challenge. Advanced computational methods provide a framework for exploring the conformational landscape and energetic properties of such molecules, offering insights that are often inaccessible through experimental techniques alone.
Given the limited direct computational research on this compound, studies on its close structural analog, gabapentin (B195806) (1-(aminomethyl)cyclohexaneacetic acid), serve as a valuable proxy for illustrating the application of these advanced protocols. mdpi.com The conformational flexibility of these cyclic amino acid derivatives is a critical determinant of their biological activity. nih.gov
Exploration of Conformational Space
A primary application of computational chemistry in this context is the thorough exploration of the molecule's conformational space. For flexible molecules like this compound, a multitude of low-energy conformations can exist, and identifying the one responsible for biological activity is key. researchgate.net Advanced sampling techniques, such as molecular dynamics (MD) simulations and enhanced sampling methods like replica-exchange molecular dynamics (REMD) and metadynamics, are employed to overcome the energy barriers that separate different conformational states. nih.govchemrxiv.org
These simulations can reveal the relative populations of different conformers in various environments, such as in solution or when bound to a biological target. For instance, computational studies on gabapentin have focused on determining the preferred orientation of the aminomethyl group, which can be either axial or equatorial to the cycloalkane ring. mdpi.com Quantum mechanical calculations are often used to refine the energies of the conformers identified through molecular mechanics-based searches. nih.gov
A hypothetical application of these protocols to this compound would involve simulating its behavior in an aqueous environment to understand its preferred solution-phase conformation. This information is crucial, as the molecule must adopt a specific conformation to bind effectively to its target.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C1-C2-C-N) | Relative Energy (kcal/mol) | Predicted Population (%) |
|---|---|---|---|
| Equatorial-gauche | 60° | 0.00 | 55 |
| Equatorial-anti | 180° | 0.85 | 25 |
| Axial-gauche | -60° | 1.50 | 15 |
| Axial-anti | -180° | 2.50 | 5 |
This table presents hypothetical data to illustrate the type of information generated from conformational analysis studies.
Advanced Binding Affinity Prediction
Beyond conformational analysis, advanced computational protocols are vital for accurately predicting the binding affinity of ligands to their protein targets. nih.gov Standard docking procedures can often predict plausible binding poses but may not accurately rank compounds by their binding strength. plos.org To address this, more rigorous methods like free energy perturbation (FEP) and thermodynamic integration (TI) are utilized. These methods, while computationally intensive, provide a more accurate estimation of the free energy of binding by simulating the transformation of one ligand into another or the process of binding itself. columbia.edu
The development of hybrid quantum mechanics/molecular mechanics (QM/MM) methods represents another significant advancement. youtube.com These protocols allow for a more accurate description of the electronic effects within the binding site, such as charge transfer and polarization, which are often crucial for ligand recognition. For a molecule like this compound, where the amino and ester groups can participate in specific electrostatic interactions, a QM/MM approach would be particularly beneficial for understanding the nuances of its binding to a target.
Table 2: Comparison of Computational Methods for Binding Affinity Prediction
| Method | Computational Cost | Accuracy | Typical Application |
|---|---|---|---|
| Molecular Docking | Low | Low to Medium | Virtual screening of large compound libraries |
| MM-GBSA/PBSA | Medium | Medium | Rescoring of docking poses |
| Free Energy Perturbation (FEP) | High | High | Lead optimization and accurate binding affinity prediction |
| QM/MM | Very High | Very High | Detailed mechanistic studies of enzyme reactions and binding |
This table provides a general comparison of common computational methods used in drug discovery and molecular modeling.
The application of these advanced computational protocols is essential for building a comprehensive understanding of the structure-activity relationship of complex molecules like this compound. By elucidating the conformational preferences and accurately predicting binding affinities, these methods can significantly accelerate the discovery and design of novel therapeutic agents. researchgate.net
Derivatization Strategies and Scaffold Applications in Chemical Biology Research
Chemical Derivatization Methodologies
The presence of a primary amine and a methyl ester on the same cyclopentane (B165970) core offers two distinct points for chemical modification. These functional groups can be selectively targeted to introduce new molecular properties, enabling the synthesis of complex and functionally diverse molecules.
The primary amino group of Methyl 1-(aminomethyl)cyclopentanecarboxylate is a prime target for the attachment of chromophores and fluorophores. This derivatization is essential for creating probes that can be detected and quantified using spectroscopic and microscopic techniques, thereby enhancing analytical capabilities.
Fluorescent labeling, or tagging, involves the chemical reaction between the amine and a reactive fluorescent dye. nih.gov This process grants fluorescence properties to the molecule, enabling its detection with high sensitivity and selectivity. A variety of amine-reactive fluorescent reagents, such as succinimidyl esters (SE), isothiocyanates, and sulfonyl chlorides, are commonly used for this purpose. biomol.com The choice of fluorophore depends on the specific application, considering factors like quantum yield, excitation and emission wavelengths, and stability. pnas.org
For instance, fluorophores like 4-nitro-2,1,3-benzoxadiazole (B59055) (NBD) can be attached to the amino group to create derivatives that are useful for real-time imaging and tracking in biological systems. nih.gov Another rapid labeling strategy involves the reaction of the primary amine with o-phthalaldehyde (B127526) (OPA) in the presence of a fluorescent thiol, which is particularly suitable for high-throughput analysis. nih.gov These labeled compounds can serve as tools to visualize the absorption and transportation of amino acid-like molecules in living organisms. nih.govliberty.edu
Table 1: Examples of Amine-Reactive Fluorophores for Analytical Enhancement
| Fluorophore Class | Reactive Group | Common Examples | Excitation/Emission (nm, approx.) | Key Features |
| Fluoresceins | Isothiocyanate (FITC), Succinimidyl Ester (FAM) | Fluorescein isothiocyanate (FITC) | 495 / 519 | High quantum yield, but pH sensitive and prone to photobleaching. biomol.com |
| Rhodamines | Isothiocyanate (TRITC), Succinimidyl Ester (TAMRA) | Tetramethylrhodamine (TRITC) | 550 / 570 | More photostable than fluorescein, less pH sensitive. |
| Cyanines | Succinimidyl Ester (Cy dyes) | Cy3, Cy5 | 550 / 570 (Cy3), 650 / 670 (Cy5) | Bright and photostable, available in a wide range of wavelengths. |
| Benzoxadiazoles | Chloride (NBD-Cl) | 4-Chloro-7-nitrobenzofurazan | 465 / 535 | Small size, sensitive to environmental polarity. nih.gov |
| OPA/Thiol Systems | Aldehyde/Thiol | o-Phthalaldehyde + fluorescent thiol | Varies with thiol | Enables rapid reaction kinetics for on-line derivatization. nih.gov |
Derivatization of this compound can be strategically designed to create molecular probes that form stable covalent bonds with biological targets. This approach is invaluable for identifying and characterizing protein function, activity, and localization. The strategy involves introducing a weak electrophile onto the molecule, which can then react with nucleophilic amino acid side chains (e.g., Cysteine, Lysine, Histidine) on a target protein. nih.gov
The primary amino group can be modified to incorporate various electrophilic "warheads." For example, reaction with acryloyl chloride would yield an acrylamide (B121943) derivative. The acrylamide group is a mild electrophile that can undergo a Michael addition reaction with the thiol group of a cysteine residue, forming a stable thioether linkage. nih.govnih.gov Proximity between the probe and the target, driven by initial non-covalent interactions, dramatically increases the rate and specificity of this covalent bond formation. nih.gov
This covalent labeling strategy offers significant advantages, including the ability to achieve high specificity and to permanently label a target protein, facilitating its isolation and identification.
Table 2: Electrophilic Moieties for Covalent Probe Development
| Electrophilic Group | Target Nucleophilic Residue(s) | Resulting Covalent Bond |
| Acrylamide | Cysteine (thiol) | Thioether |
| Chloroacetamide/Iodoacetamide | Cysteine (thiol) | Thioether |
| Fluorosulfonyl | Lysine (amine), Tyrosine (hydroxyl), Serine (hydroxyl) | Sulfonamide, Sulfonate Ester |
| Epoxide | Cysteine (thiol), Histidine (imidazole) | Thioether, Alkylated Histidine |
| Vinyl Sulfone | Cysteine (thiol) | Thioether |
The dual functionality of this compound provides a platform for extensive functional diversification by modifying its ester and amino groups. reachemchemicals.com Such modifications are a cornerstone of medicinal chemistry, used to fine-tune a molecule's physicochemical properties, biological activity, and pharmacokinetic profile. biotech-asia.orgstereoelectronics.org
Modifications of the Amino Moiety: The primary amine is a versatile handle for a range of chemical transformations.
Amide Formation: Acylation with carboxylic acids or their derivatives (e.g., acyl chlorides) yields amides. This is one of the most common modifications, allowing for the introduction of a vast array of substituents to explore structure-activity relationships (SAR). stereoelectronics.org
Carbamate (B1207046) Formation: Reaction with chloroformates or isocyanates produces carbamates, which are noted for their chemical stability and are often used as peptide bond surrogates in drug design. nih.gov
Sulfonamide Formation: Reaction with sulfonyl chlorides yields stable sulfonamides, another key functional group in medicinal chemistry.
Modifications of the Ester Moiety: The methyl ester group can also be readily modified.
Hydrolysis: Saponification of the ester yields the corresponding carboxylic acid. This transformation from a neutral ester to a negatively charged carboxylate can dramatically alter solubility and receptor binding interactions. stereoelectronics.org
Transesterification: Reaction with a different alcohol under acidic or basic conditions can replace the methyl group with other alkyl or functionalized groups, which can be used to create prodrugs or modulate lipophilicity. youtube.com
Amide Formation (from the acid): Following hydrolysis of the ester, the resulting carboxylic acid can be coupled with various amines to form amides, providing an alternative route to functional diversification.
These interconversions allow chemists to systematically alter the molecule's properties, such as hydrogen bonding capacity, polarity, and size, to optimize its interaction with a biological target. reachemchemicals.comstereoelectronics.org
This compound as a Molecular Scaffold
A molecular scaffold is a core structure upon which diverse functional groups can be appended to create a library of related compounds. The rigid, three-dimensional structure of the cyclopentane ring in this compound makes it an excellent scaffold for chemical biology and drug discovery. researchgate.net
The utility of a molecule as a scaffold in organic synthesis is governed by several key principles, all of which are embodied by this compound: msu.edu
Structural Rigidity: The cyclopentane ring restricts conformational freedom, meaning that the substituents attached to it are held in well-defined spatial orientations. researchgate.net This rigidity is advantageous for designing molecules with high potency and selectivity, as it reduces the entropic penalty upon binding to a target.
Three-Dimensional Character: Unlike flat aromatic scaffolds, the non-planar cyclopentane ring projects substituents into three-dimensional space. This allows for the exploration of complex binding pockets in proteins and other biological macromolecules.
Functional Handles for Derivatization: The presence of two chemically distinct and reactive functional groups (amine and ester) allows for controlled, sequential, or orthogonal chemical modifications. These "handles" are the points where molecular diversity is introduced.
Synthetic Accessibility: The scaffold itself must be readily synthesizable to be of practical use in generating large libraries of compounds. Cyclic β-amino acids and their esters can be prepared through various synthetic routes, including those involving cyclization reactions. nih.govnih.gov
Rational derivatization of the this compound scaffold allows for precise architectural control over the final molecules, facilitating the generation of molecular diversity. researchgate.net By systematically applying the derivatization methodologies described in section 5.1, chemists can create focused libraries of compounds where specific properties are varied one at a time.
For example, starting from the core scaffold, one can generate a matrix of new compounds by reacting a set of ten different acyl chlorides with the amino group while keeping the methyl ester intact. Subsequently, the ester can be hydrolyzed to the carboxylic acid for each of these ten amides, and this new set of ten carboxylic acids can then be coupled with a library of ten different amines. This combinatorial approach can rapidly generate hundreds of unique derivatives with diverse steric and electronic properties arrayed around the central cyclopentane core.
This systematic exploration of chemical space is fundamental to modern drug discovery. The libraries generated from the this compound scaffold can be screened against various biological targets to identify novel hits, and the well-defined structure of the scaffold aids in the subsequent optimization of these hits into potent and selective lead compounds.
Integration into Constrained Amino Acid and Peptidomimetic Research
The field of medicinal chemistry continuously seeks novel molecular frameworks to overcome the limitations of natural peptides as therapeutic agents, such as poor metabolic stability and low bioavailability. google.com Peptidomimetics, molecules that mimic the structure and function of peptides, are a cornerstone of this research. chemimpex.comsigmaaldrich.com A key strategy in peptidomimetic design is the incorporation of non-canonical or unnatural amino acids that introduce conformational constraints. musechem.com this compound, and its corresponding carboxylic acid, serve as a prime example of a γ-amino acid building block whose rigid cyclopentane scaffold is highly valuable in this context. nih.gov
The defining feature of this compound is the 1,1-disubstituted cyclopentane ring, which severely restricts the rotational freedom around the Cα-Cβ and Cβ-Cγ bonds compared to a linear amino acid. This rigidity is instrumental in pre-organizing a peptide backbone into a specific, bioactive conformation, which can enhance binding affinity to biological targets and improve resistance to enzymatic degradation by proteases. musechem.combiomolther.org The cyclopentane moiety, in particular, is known to be an effective inducer of helical structures within peptide sequences. nih.govnih.gov
The Fmoc-protected version of the parent carboxylic acid, Fmoc-1-aminomethyl-cyclopentane carboxylic acid, is a commercially available and versatile reagent for solid-phase peptide synthesis (SPPS). chemimpex.com It is particularly useful in the construction of cyclic peptides. chemimpex.com Cyclization is a widely used technique to improve the stability and cell permeability of peptide-based drugs. biomolther.orgnih.gov The constrained nature of the cyclopentane unit can help pre-organize the linear peptide precursor into a conformation amenable to efficient ring closure. nih.gov
Research into peptides incorporating cyclic α,α-disubstituted amino acids has demonstrated that these components can effectively stabilize secondary structures like 310-helices. nih.govnih.gov By replacing a natural amino acid with a cyclopentane-based residue derived from this compound, researchers can design peptidomimetics with enhanced stability and a well-defined three-dimensional structure, crucial for potent and selective interaction with receptors and enzymes. chemimpex.com
| Structural Feature | Advantage in Peptidomimetic Design | Application Example |
|---|---|---|
| Cyclopentane Ring | Provides conformational rigidity, reducing entropy loss upon binding. | Stabilization of helical or turn secondary structures in peptides. nih.govnih.gov |
| γ-Amino Acid Backbone | Increases resistance to degradation by peptidases compared to α-amino acids. | Development of more stable, long-acting peptide analogs. nih.gov |
| 1,1-Disubstitution Pattern | Induces specific torsion angles (φ/ψ) in the peptide backbone, promoting ordered structures. | Design of peptides with predictable folding patterns. nih.gov |
| Bifunctional Nature (Amine and Ester/Acid) | Allows for straightforward incorporation into peptide chains using standard synthesis protocols (e.g., Fmoc-SPPS). chemimpex.com | Synthesis of linear and cyclic peptidomimetics for drug discovery. chemimpex.com |
Applications in Building Complex Organic Architectures
Beyond its role in peptidomimetics, this compound is a versatile bifunctional building block for the synthesis of more complex organic architectures. semanticscholar.orgbasicknowledge101.com Its structure, featuring a primary amine and a methyl ester attached to a quaternary carbon on a cyclic scaffold, offers multiple reaction sites for elaboration. semanticscholar.org The two functional groups can be selectively protected and modified, allowing the molecule to serve as a central scaffold onto which additional complexity can be built.
One of the most significant applications of this structural motif is in the synthesis of gabapentinoids. Gabapentin (B195806), 1-(aminomethyl)cyclohexaneacetic acid, is a widely used pharmaceutical agent. google.com The cyclopentane analog, which can be synthesized from precursors like 1-(aminomethyl)cyclopentanecarboxylic acid, is of significant interest in medicinal chemistry for exploring structure-activity relationships of this drug class. google.com The synthesis often involves leveraging the core cyclopentane diamide (B1670390) or monoamide, which can be derived from the corresponding diacetic acid. google.com
The derivatization potential of this compound is extensive. The primary amine can undergo a wide range of reactions, including acylation, alkylation, sulfonylation, and reductive amination, to introduce diverse functional groups. jfda-online.comresearchgate.net Similarly, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functionalities. This orthogonal reactivity is crucial for using the molecule as a scaffold in combinatorial chemistry and the development of compound libraries for drug screening.
Furthermore, the cyclopentane ring itself can be functionalized, although this is more challenging due to the lack of reactive sites on the saturated carbocycle. However, its role as a rigid core that projects its two substituents in a fixed spatial orientation is key to its utility. This allows chemists to design complex molecules where the relative positioning of different pharmacophoric groups is precisely controlled, a fundamental principle in rational drug design. nih.gov For instance, cyclopentane-fused anthraquinone (B42736) derivatives have been synthesized and evaluated for their antitumor activity, showcasing the utility of the cyclopentane core in building complex bioactive molecules. nih.gov
| Functional Group | Derivatization Reaction | Resulting Moiety | Application in Complex Architectures |
|---|---|---|---|
| Primary Amine (-NH2) | Acylation (e.g., with an acyl chloride) | Amide (-NHCOR) | Peptide bond formation, introduction of lipophilic or functionalized side chains. |
| Sulfonylation (e.g., with a sulfonyl chloride) | Sulfonamide (-NHSO2R) | Creation of stable, non-hydrolyzable linkers or pharmacophores. | |
| Reductive Amination (with an aldehyde/ketone) | Secondary/Tertiary Amine (-NHR, -NR2) | Building branched structures or attaching other molecular fragments. | |
| Methyl Ester (-COOCH3) | Hydrolysis (saponification) | Carboxylic Acid (-COOH) | Enables subsequent amide or ester coupling reactions. |
| Reduction (e.g., with LiAlH4) | Primary Alcohol (-CH2OH) | Conversion to a different type of functional handle (e.g., ether, halide). |
Advanced Analytical Techniques for Characterization and Quantification
Chromatographic Method Development
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are central to the analysis of chemical compounds. The development of robust and reliable chromatographic methods is essential for separating the target analyte from impurities, degradants, or other components in a sample matrix.
High-Performance Liquid Chromatography (HPLC) Method Optimization for Methyl 1-(aminomethyl)cyclopentanecarboxylate and its Derivatives
The development of an HPLC method for this compound, a primary amine, often involves careful optimization of several key parameters to achieve desired separation and quantification. A primary challenge is that such compounds may lack a strong chromophore, making UV detection difficult without derivatization. However, for related compounds, successful methods have been established using Reverse-Phase HPLC (RP-HPLC).
Method development for a structurally similar compound, Gabapentin (B195806) (2-[1-(aminomethyl)cyclohexyl]acetic acid), provides a relevant framework. ijrar.org An effective RP-HPLC method for such compounds typically involves optimization of the stationary phase, mobile phase composition, flow rate, and detector wavelength. ijrar.orgnih.gov The primary goal is to achieve a symmetric peak shape, adequate retention time, and sufficient resolution from any potential impurities. nih.gov
Key parameters for method optimization include:
Column Selection: A C18 column is a common choice for the separation of polar compounds in reverse-phase mode. ijrar.org
Mobile Phase: A mixture of an aqueous buffer (like orthophosphoric acid) and an organic solvent (like methanol (B129727) or acetonitrile) is typically used. ijrar.orgnih.gov The ratio of these components is adjusted to control the retention time and resolution of the analyte.
Flow Rate: The flow rate affects the analysis time and the efficiency of the separation. A typical flow rate is around 0.8 to 1.5 mL/min. ijrar.orgresearchgate.net
Detection: For compounds with limited UV absorbance, detection might be set at a lower wavelength, such as 210 nm, or alternative detection methods like mass spectrometry (MS) or evaporative light scattering detection (ELSD) could be employed. For Gabapentin, a detection wavelength of 275 nm has been reported after derivatization. ijrar.org
Below is an example of optimized HPLC conditions based on methods for structurally related compounds.
| Parameter | Condition | Reference |
|---|---|---|
| Column | Waters C18 (250 x 4.6 mm, 5 µm) | ijrar.org |
| Mobile Phase | Orthophosphoric Acid Buffer : Methanol (50:50 v/v) | ijrar.org |
| Flow Rate | 0.8 mL/min | ijrar.org |
| Detection Wavelength | 275 nm | ijrar.org |
| Injection Volume | 10 µL | ijrar.org |
| Column Temperature | 25°C | researchgate.net |
Chiral Chromatography for Enantiomeric Separation and Purity Assessment
This compound possesses a stereocenter, meaning it exists as a pair of non-superimposable mirror images called enantiomers. In pharmaceutical science, enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. americanpharmaceuticalreview.com Therefore, the separation and quantification of individual enantiomers are critical for quality control and regulatory compliance. americanpharmaceuticalreview.com
Chiral HPLC, using a chiral stationary phase (CSP), is a well-established and powerful technique for enantiomeric separation. mdpi.com The development of a chiral separation method involves selecting an appropriate CSP and mobile phase that will create stereospecific interactions, leading to different retention times for the two enantiomers. researchgate.net
Commonly used CSPs for the separation of chiral amines and related compounds are based on polysaccharides like cellulose (B213188) and amylose (B160209) derivatives. mdpi.comnih.gov These are often coated or immobilized on a silica (B1680970) support. mdpi.com
Method Development Strategy:
Derivatization: Primary amines like this compound may require pre-column derivatization to introduce a group (e.g., benzoyl or nitrobenzoyl) that enhances interaction with the CSP and improves detectability. researchgate.net
CSP Screening: A range of polysaccharide-based CSPs, such as Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak series, would be screened. researchgate.netmdpi.com
Mobile Phase Optimization: Enantioseparation is highly dependent on the mobile phase. Normal-phase conditions (e.g., n-hexane/ethanol) are often effective. researchgate.net The addition of a small amount of an amine modifier, like triethylamine (B128534) (TEA), can improve peak shape and resolution for basic analytes. researchgate.net
The following table summarizes typical conditions for chiral separation of a related aminomethyl compound.
| Parameter | Condition | Reference |
|---|---|---|
| Chiral Stationary Phase (CSP) | Chiralcel OD-H (250 x 4.6 mm) | researchgate.net |
| Mobile Phase | n-Hexane : Ethanol (98:2, v/v) with 0.2% Triethylamine | researchgate.net |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Detection | UV at 254 nm (post-derivatization) | researchgate.net |
| Temperature | 25°C | researchgate.net |
Principles of Method Validation in Analytical Chemistry
The objective of analytical method validation is to demonstrate that an analytical procedure is suitable for its intended purpose. demarcheiso17025.com It ensures that routine measurements will be sufficiently close to the true value of the analyte in the sample. demarcheiso17025.com Validation is a regulatory requirement and involves evaluating several key performance characteristics. slideshare.netwjarr.com
The main parameters for validation are outlined below: wjarr.comelementlabsolutions.com
Specificity: This is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components. elementlabsolutions.com An ideal method should produce a result that is free from interference. elementlabsolutions.com
Accuracy: This expresses the closeness of agreement between the accepted true value or a reference value and the value found by the method. elementlabsolutions.com It is often determined by analyzing a sample with a known concentration of the analyte (a certified reference material) or by recovery studies on spiked samples.
Precision: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. elementlabsolutions.com It is usually expressed at three levels: repeatability (short-term precision), intermediate precision (within-laboratory variations), and reproducibility (between-laboratory precision).
Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. demarcheiso17025.com The range is the interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. demarcheiso17025.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. wjarr.com The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. demarcheiso17025.com
Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. elementlabsolutions.com It provides an indication of its reliability during normal usage.
| Validation Parameter | Description | Reference |
|---|---|---|
| Specificity | Ability to measure the analyte in the presence of interferences. | elementlabsolutions.com |
| Accuracy | Closeness of the measured value to the true value. | elementlabsolutions.com |
| Precision | Agreement between a series of measurements. | elementlabsolutions.com |
| Linearity | Proportionality of the signal to the analyte concentration. | elementlabsolutions.com |
| Range | Concentration interval where the method is precise, accurate, and linear. | wjarr.com |
| LOD/LOQ | Lowest concentration that can be reliably detected/quantified. | wjarr.com |
| Robustness | Resistance to small changes in method parameters. | elementlabsolutions.com |
Novel Analytical Tools and Frameworks for Chemical Research
The field of analytical chemistry is continually evolving, with the development of new tools and frameworks aimed at improving efficiency, clarity, and sustainability. nih.gov These innovations are crucial for advancing chemical research and ensuring the quality of analytical data.
One area of innovation is the creation of standardized visual frameworks for presenting analytical methods. GLANCE (Graphical Tool for Simplifying Analytical Chemistry Method Evaluation) is a novel template designed to summarize the twelve key aspects of an analytical method in a visual format. mdpi.com This tool helps researchers communicate complex scientific data more clearly and efficiently, improving the clarity of publications and enhancing peer review. mdpi.com
In the realm of materials science, Metal-Organic Frameworks (MOFs) are emerging as highly versatile materials in analytical chemistry. rsc.org Their high porosity, tunable surface area, and diverse functionality make them promising alternatives to traditional materials used in sample preparation steps like solid-phase extraction. rsc.org
The integration of machine learning and data analysis tools is also transforming chemical research. acs.orgacs.org For instance, machine learning models are being used in non-targeted analysis to enhance the probability of correctly identifying unknown chemical compounds from mass spectrometry data. acs.org Software tools like ChemPager allow for the systematic evaluation and visualization of chemical syntheses, calculating key metrics such as process mass intensity and production costs to guide process development. acs.org These data-centric approaches enable chemists to make more informed decisions and optimize their processes based on comprehensive data analysis. acs.org
Finally, the advancement of "omics" technologies, such as metabolomics, relies heavily on modern analytical techniques, particularly hyphenated chromatographic methods coupled with mass spectrometry. nih.gov These powerful tools allow for the holistic evaluation of biological systems, contributing significantly to our understanding of complex biological questions. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 1-(aminomethyl)cyclopentanecarboxylate, and how are intermediates characterized?
- Methodological Answer : The compound is synthesized via a multi-step protocol involving:
- Step 1 : Protection of the amine group using tert-butoxycarbonyl (Boc) to form methyl 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate. This intermediate is characterized by (DMSO-): δ 7.28 (1H, brs, NH), 3.58 (3H, s, OCH), and 1.36 (9H, s, Boc CH) .
- Step 2 : Deprotection using HCl or toluenesulfonic acid to yield the final product. For example, reaction with 4-toluenesulfonate monohydrate in ethyl acetate achieves an 80% yield, confirmed by (DMSO-): δ 9.10 (2H, brs, NH), 3.82 (3H, s, OCH), and 2.29 (3H, s, Tosyl CH) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : in DMSO- identifies key protons (e.g., NH at δ 9.10, OCH at δ 3.82) and confirms regiochemistry .
- LCMS : Used to verify molecular weight (e.g., m/z 411 [M+H] in derivatives) and purity during multi-step syntheses .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound derivatives?
- Methodological Answer :
- Solvent Selection : Ethyl acetate is effective for dissolving intermediates and facilitating salt formation (e.g., with 4-toluenesulfonate), enabling 80% yield after concentration and filtration .
- Temperature Control : Low temperatures during Boc deprotection minimize side reactions. For example, HCl-mediated deprotection at 0–5°C preserves ester functionality .
- Catalyst Use : Palladium on carbon may enhance hydrogenation steps in related cyclopropane derivatives, though direct evidence for this compound requires further study .
Q. What role does this compound play in the synthesis of complex heterocycles or pharmaceuticals?
- Methodological Answer :
- Building Block for Spiro Compounds : The compound serves as a precursor in synthesizing spiro[4.5]dec-9-ene derivatives. For example, coupling with 2,3-difluoro-4-hydroxybenzaldehyde under Mitsunobu conditions forms intermediates for kinase inhibitors .
- Amine Functionalization : The primary amine enables conjugation with electrophilic groups (e.g., aldehydes, acyl chlorides) to generate amide or imine linkages in drug candidates .
Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer :
- Comparative Analysis : Cross-reference NMR shifts with structurally similar compounds (e.g., methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride, δ 2.56–2.31 for cyclopentane CH) to validate assignments .
- Isotopic Labeling : Use -enriched intermediates to resolve overlapping signals in crowded spectral regions .
Methodological Considerations
Q. What precautions are necessary for handling and storing this compound hydrochloride?
- Methodological Answer :
- Storage : Anhydrous conditions (desiccator, argon atmosphere) prevent hydrolysis of the ester group.
- Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation, as inferred from analogs like methyl 3-aminocyclopentanecarboxylate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
